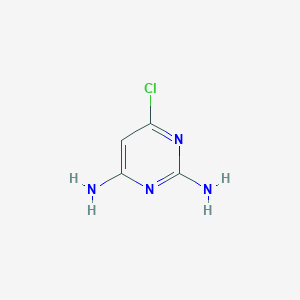

4-Chloro-2,6-diaminopyrimidine

Cat. No. B016297

Key on ui cas rn:

156-83-2

M. Wt: 144.56 g/mol

InChI Key: QJIUMVUZDYPQRT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05525711

Procedure details

To 500 mL of freshly distilled POCl3 at a temperature of 80°-90° C. is added 100 g of 2,4-diamino-6-oxo-dihydropyrimidine (Aldrich, Milwaukee, Wis., USA). The mixture is distilled under reflux until, after approximately 2 hours, the mixture has completely dissolved. The residual POCl3 is suctioned off using vacuum and the remaining syrup is dripped slowly onto ice. The highly acidic solution is carefully neutralized by cooling it using concentrated sodium aluminate solution, and in the final stage with solid sodium carbonate. When completed the total volume of solution is approximately 1800 mL. Upon cooling a yellowish precipitate is separated out which is suctioned off and dried in a vacuum desiccator. The end product which contains mostly non-organic salts is boiled three times, each time with 1 liter of acetone to which active charcoal is added. The extracts are cooled and the resulting clear precipitate is collected. Evaporation of the filtrates yields an additional fraction.

Name

2,4-diamino-6-oxo-dihydropyrimidine

Quantity

100 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O=P(Cl)(Cl)[Cl:3].[NH2:6][CH:7]1[NH:12][C:11]([NH2:13])=[CH:10][C:9](=O)[NH:8]1>>[Cl:3][C:9]1[N:8]=[C:7]([NH2:6])[N:12]=[C:11]([NH2:13])[CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=P(Cl)(Cl)Cl

|

|

Name

|

2,4-diamino-6-oxo-dihydropyrimidine

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1NC(C=C(N1)N)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The mixture is distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux until, after approximately 2 hours

|

|

Duration

|

2 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the mixture has completely dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling a yellowish precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated out which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum desiccator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

each time with 1 liter of acetone to which active charcoal is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The extracts are cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting clear precipitate is collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the filtrates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields an additional fraction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=CC(=NC(=N1)N)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |